molecular formula C14H9F3N2O3S B13768632 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide CAS No. 7641-28-3

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide

Cat. No.: B13768632
CAS No.: 7641-28-3
M. Wt: 342.29 g/mol
InChI Key: DMDNYHZFFSFNAS-UHFFFAOYSA-N
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Description

N-(2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide (CAS# 63979-91-9) is a sulfur-containing aromatic compound with a molecular formula of C₁₅H₁₂N₂O₄S and a molecular weight of 316.33 g/mol . The structure comprises a formamide group (–NHCHO) attached to a biphenyl system, where one phenyl ring is substituted with a nitro (–NO₂) and trifluoromethyl (–CF₃) group at the 2- and 4-positions, respectively. The two aromatic rings are connected via a sulfanyl (–S–) bridge, distinguishing it from sulfonyl (–SO₂–) analogs .

Properties

CAS No.

7641-28-3

Molecular Formula

C14H9F3N2O3S

Molecular Weight

342.29 g/mol

IUPAC Name

N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]formamide

InChI

InChI=1S/C14H9F3N2O3S/c15-14(16,17)9-5-6-13(11(7-9)19(21)22)23-12-4-2-1-3-10(12)18-8-20/h1-8H,(H,18,20)

InChI Key

DMDNYHZFFSFNAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC=O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors such as 2-nitro-4-(trifluoromethyl)aniline and 2-aminophenyl derivatives. The key steps include:

  • Formation of the sulfanyl linkage between the two aromatic rings.
  • Introduction of the formamide group via N-formylation.

The overall synthetic pathway is designed to maintain the integrity of sensitive functional groups such as the nitro and trifluoromethyl groups while achieving high yields and purity.

Stepwise Preparation Procedure

Step Reaction Reagents and Conditions Notes
1 Synthesis of 2-nitro-4-(trifluoromethyl)benzenethiol or equivalent sulfanyl precursor Starting from 2-nitro-4-trifluoromethylbenzaldehyde, conversion to thiol via reduction or substitution reactions Requires controlled conditions to preserve nitro and trifluoromethyl groups
2 Coupling of 2-aminophenyl derivative with sulfanyl precursor Nucleophilic aromatic substitution or thiol-aryl coupling, often catalyzed by transition metals or under basic conditions Ensures formation of the aryl-sulfanyl bond between the two rings
3 N-Formylation of the resulting amine Reaction with formic acid, formic acid derivatives, or formylating agents such as ethyl formate or formamide under acidic or catalytic conditions Typically performed under mild heating; catalysts like metal oxides or nanocatalysts can improve yield and selectivity

Detailed Reaction Conditions and Catalysts

  • Sulfanyl bond formation: This step may involve the use of transition metal catalysts like palladium or copper complexes to facilitate the formation of the C–S bond via cross-coupling reactions. Alternatively, nucleophilic substitution using thiolate salts under basic conditions is employed.

  • N-Formylation: The formylation of the amine group is commonly achieved by heating the amine with formic acid or formic acid derivatives. Catalysts such as metal oxides or nanocatalysts have been reported to enhance reaction rates and selectivity, with solvents ranging from water to ionic liquids or polyethylene glycol to improve solubility and environmental compatibility.

  • Purification: After the reaction, the crude product is typically purified by recrystallization or chromatographic techniques to obtain high-purity this compound.

Representative Reaction Scheme

Step 1: 2-nitro-4-trifluoromethylbenzaldehyde + hydroxylamine hydrochloride + base → 2-nitro-4-trifluoromethylbenzaldehyde oxime
Step 2: 2-nitro-4-trifluoromethylbenzaldehyde oxime + acetic anhydride + Ni composite catalyst → 2-nitro-4-trifluoromethylbenzonitrile
Step 3: 2-nitro-4-trifluoromethylbenzenethiol + 2-aminophenyl derivative → N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)amine intermediate
Step 4: Intermediate + formic acid/formylating agent → this compound

Note: Steps 1 and 2 describe preparation of key intermediates such as 2-nitro-4-trifluoromethylbenzenethiol, which is crucial for the sulfanyl coupling.

Analytical Data and Research Discoveries

Molecular and Structural Data

Parameter Value
Molecular Formula C14H9F3N2O3S
Molecular Weight 342.29 g/mol
CAS Number 7641-28-3
IUPAC Name N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]formamide
InChI Key DMDNYHZFFSFNAS-UHFFFAOYSA-N

These descriptors confirm the identity and purity of the final compound.

Research Findings on Preparation

  • The presence of the trifluoromethyl group significantly influences the reactivity and stability of intermediates, requiring careful control of reaction temperature (typically 70–120 °C) and pH during synthesis.

  • Use of nickel composite catalysts (prepared from nickel acetate and Raney nickel) has been demonstrated to improve yields in the conversion of oximes to nitriles, a key intermediate step.

  • Post-reaction treatments including pH adjustment, solvent extraction (using ethyl acetate, toluene, or chlorobenzene), and drying are critical for isolating high-purity intermediates and final products.

Summary Table of Preparation Conditions

Preparation Stage Reagents Catalyst Solvent Temperature Yield Notes
Oxime formation Hydroxylamine hydrochloride + inorganic base None Water Room temp to mild heating High conversion with base (NaOH, KOH)
Oxime to nitrile Acetic anhydride Nickel composite catalyst Acetonitrile 70–120 °C Improved yield with Ni catalyst
Sulfanyl coupling 2-aminophenyl + thiol derivative Pd/Cu catalysts or base Organic solvents Mild heating Efficient C–S bond formation
N-Formylation Formic acid or derivatives Metal oxide/nanocatalyst Various (water, ionic liquids) Mild heating High selectivity for formamide

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Reduced thioether compounds.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide has shown promise in medicinal chemistry, particularly as a potential drug candidate due to its structural features that may interact with biological targets.

  • Anticancer Activity : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. The presence of the nitro and sulfanyl groups may contribute to this effect, making it a candidate for further investigation in cancer therapeutics. A study demonstrated that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials with specific functionalities.

  • Polymer Synthesis : The compound can be utilized as a monomer in polymer synthesis, potentially leading to materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could improve the mechanical properties and durability of the resulting materials .

Environmental Chemistry

Given its chemical structure, this compound may also have applications in environmental chemistry.

  • Pollutant Degradation : The compound's potential to react with environmental pollutants suggests it could be used in remediation processes. Studies have shown that similar sulfanyl-containing compounds can facilitate the degradation of hazardous substances through various chemical reactions, including oxidation and reduction processes .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro using similar nitro-substituted compounds.
Study 2Polymer DevelopmentInvestigated the use of trifluoromethyl-containing monomers in enhancing polymer properties, resulting in materials with improved thermal stability.
Study 3Environmental RemediationEvaluated the degradation pathways of sulfanyl compounds on pollutants, highlighting their effectiveness in breaking down hazardous chemicals in contaminated environments.

Mechanism of Action

The mechanism of action of FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

A comparative analysis of structurally related compounds is summarized below:

Compound Name / CAS# Key Structural Features Functional Groups Molecular Weight (g/mol) Key References
N-(2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide (63979-91-9) Biphenyl linked via sulfanyl (–S–); –NO₂ (ortho), –CF₃ (para) Formamide, nitro, trifluoromethyl 316.33
N-(4-((2-Nitro-4-(trifluoromethyl)phenyl)sulfonyl)phenyl)acetamide Biphenyl linked via sulfonyl (–SO₂–); –NO₂ (ortho), –CF₃ (para) Acetamide, nitro, trifluoromethyl 412.31
N-(4-Fluorophenyl)-N-(4-nitro-[1,1-biphenyl]-4-yl)formamide (1-h) Biphenyl linked directly; –NO₂ (para), –F (para) Formamide, nitro, fluoro 338.30
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridinecarboxamide Pyridinecarboxamide with isoxazole and sulfanyl groups Carboxamide, nitro, trifluoromethyl 513.47

Key Observations :

  • Sulfur Linkage : The sulfanyl (–S–) bridge in the target compound contrasts with the sulfonyl (–SO₂–) group in its acetamide analog , which increases electron-withdrawing effects and reduces steric bulk.
  • Substituent Positioning : The ortho-nitro and para-trifluoromethyl groups in the target compound create a sterically hindered environment compared to para-substituted analogs (e.g., 1-h) .
  • Functional Groups : The formamide moiety (–NHCHO) is shared with compounds 1-g and 1-h , while acetamide and carboxamide derivatives exhibit distinct hydrogen-bonding capabilities .

Key Observations :

  • Synthesis : Palladium-mediated cross-coupling is common for biphenyl formamides (e.g., 1-h: 64% yield) , while sulfonamide derivatives require sulfonylation reactions .
  • IR Spectroscopy : The C=O stretch in formamides (1677–1686 cm⁻¹) is consistent with typical amide carbonyl vibrations.
  • Thermal Stability : N-(4-Methylphenyl)formamide exhibits phase transitions under thermal stress , suggesting that the target compound may similarly display polymorphic behavior.

Biological Activity

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide, with the molecular formula C₁₄H₉F₃N₂O₃S, is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound consists of a formamide group attached to a phenyl ring, which is further substituted with a sulfanyl group and a nitro group. The trifluoromethyl group enhances lipophilicity, which may influence biological interactions. Its molecular weight is approximately 342.29 g/mol.

Structural Features

Feature Description
Molecular Formula C₁₄H₉F₃N₂O₃S
Molecular Weight 342.29 g/mol
Functional Groups Nitro, trifluoromethyl, sulfanyl, and formamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions. These steps may include:

  • Formation of the phenyl sulfide : Reacting appropriate precursors to introduce the sulfanyl group.
  • Introduction of the nitro group : Using nitration reactions on the phenyl ring.
  • Attachment of the formamide moiety : This can be achieved through amidation reactions.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in relation to enzyme interaction and receptor binding.

  • Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, potentially affecting their activity.
  • Receptor Binding : It is hypothesized that the compound could bind to specific receptors, influencing cellular signaling pathways relevant to disease mechanisms.

Case Studies and Research Findings

  • Antitumor Activity : In a study examining compounds with similar structural features, it was found that derivatives containing nitro and trifluoromethyl groups exhibited moderate to high antitumor activity in vitro. This compound could potentially follow this trend due to its structural similarities .
  • Inhibition Studies : Research involving related benzamide compounds has shown that certain derivatives can inhibit critical enzymes like dihydrofolate reductase (DHFR), suggesting a possible pathway for this compound to exert similar effects .
  • Interaction with Biological Targets : Interaction studies are ongoing to determine the binding affinities of this compound with various biological targets, which could elucidate its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide, and how do they influence its chemical reactivity?

  • Answer : The compound contains a sulfanyl (S–) bridge connecting two aromatic rings: one substituted with a nitro (–NO₂) and trifluoromethyl (–CF₃) group, and the other bearing a formamide (–NHCHO) moiety. The electron-withdrawing nitro and –CF₃ groups enhance electrophilic substitution resistance in the aryl ring, while the sulfanyl bridge enables nucleophilic reactivity. Structural confirmation requires techniques like X-ray crystallography (to resolve bond angles and hydrogen bonding) and NMR (to verify substituent positions) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and substituent integration .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray crystallography : To resolve crystal packing, hydrogen-bonding networks (e.g., C–H⋯O interactions), and confirm spatial arrangement of functional groups .
  • Elemental analysis : To verify purity and stoichiometry .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A multi-step approach is typical:

Sulfanyl bridge formation : Coupling 2-nitro-4-(trifluoromethyl)thiophenol with a brominated phenylformamide precursor via nucleophilic aromatic substitution.

Formamide introduction : Reacting the intermediate amine with formic acid under Dean-Stark conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?

  • Answer :

  • Deuterated solvent screening : Use DMSO-d₆ or CDCl₃ to assess solvent-induced shifts.
  • 2D NMR (COSY, NOESY) : Identify through-space couplings or confirm spin-spin splitting caused by adjacent substituents (e.g., –CF₃-induced deshielding) .
  • Dynamic NMR (DNMR) : Investigate rotational barriers around the sulfanyl bridge or formamide group at variable temperatures .

Q. What strategies optimize the compound’s stability under physiological conditions for biological studies?

  • Answer :

  • pH stability assays : Test degradation in buffers (pH 4–9) to identify labile groups (e.g., nitro reduction in acidic conditions).
  • Prodrug design : Mask the formamide group with acetyl or tert-butyloxycarbonyl (Boc) protections to enhance metabolic stability .
  • Lyophilization : Store as a lyophilized powder in inert atmospheres (argon) to prevent hydrolysis .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer :

  • Docking simulations : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., kinases or cytochrome P450 enzymes).
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess binding stability and conformational changes.
  • QSAR modeling : Correlate substituent effects (e.g., –CF₃ lipophilicity) with bioactivity data from analogous compounds .

Q. What experimental designs are suitable for studying the nitro group’s redox behavior in catalytic systems?

  • Answer :

  • Cyclic voltammetry (CV) : Measure reduction potentials in aprotic solvents (e.g., DMF) to identify nitro-to-amine conversion pathways.
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates during electrochemical or photochemical reduction.
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Fe³⁺) for selective nitro reduction under H₂ or transfer hydrogenation conditions .

Q. How do steric and electronic effects of the –CF₃ group influence regioselectivity in cross-coupling reactions?

  • Answer :

  • Comparative studies : Synthesize analogs with –CH₃, –Cl, or –OCF₃ substituents to benchmark electronic contributions.
  • DFT calculations : Compute Fukui indices to map electrophilic/nucleophilic regions on the aryl ring.
  • Kinetic monitoring : Use in-situ IR or UV-Vis to track reaction rates in Suzuki-Miyaura couplings with boronic acids .

Methodological Notes

  • Contradiction analysis : Cross-validate spectral data with computational predictions (e.g., Gaussian NMR chemical shift calculations) .
  • Biological assay design : Prioritize enzyme inhibition (IC₅₀) and cytotoxicity (MTT assay) studies using cell lines relevant to the compound’s hypothesized targets (e.g., cancer or microbial models) .
  • Safety protocols : Handle nitro intermediates in fume hoods with flame-resistant attire due to potential explosivity .

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